molecular formula C16H12FN3O2 B4964878 N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide

Cat. No. B4964878
M. Wt: 297.28 g/mol
InChI Key: CPOMYRNOKIVXHA-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The exact mechanism of action of N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, this compound can reduce inflammation and pain. Similarly, this compound has been shown to inhibit the activity of certain signaling pathways involved in cancer cell proliferation and survival, making it a potential anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of COX-2 and reduce the production of inflammatory mediators such as prostaglandins. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation and survival. In vivo studies have also demonstrated the anti-inflammatory and analgesic effects of this compound in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for the treatment of various diseases. Additionally, the synthesis of this compound is relatively simple and can be carried out in high yield and purity.
However, there are also some limitations associated with the use of this compound in lab experiments. One limitation is the lack of a clear understanding of its mechanism of action. While this compound has been shown to exhibit various biological activities, the exact molecular targets and signaling pathways involved in these effects are not fully understood. Additionally, further studies are needed to determine the safety and efficacy of this compound in human subjects.

Future Directions

There are several potential future directions for research on N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide. One area of interest is the development of more potent and selective analogs of this compound with improved therapeutic properties. Additionally, further studies are needed to elucidate the molecular targets and signaling pathways involved in the biological effects of this compound. This could lead to the identification of new targets for drug development and the development of more effective therapies for various diseases. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human subjects, which could pave the way for its use as a therapeutic agent in the future.

Synthesis Methods

The synthesis of N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves the reaction of 2-fluorobenzylamine with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

N-(2-fluorobenzyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has been shown to possess anticancer activity, making it a potential chemotherapeutic agent for the treatment of various types of cancer.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-phenyl-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-13-9-5-4-8-12(13)10-18-15(21)16-19-14(20-22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOMYRNOKIVXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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